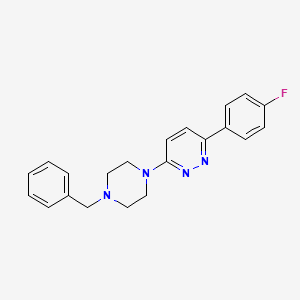

3-(4-Benzylpiperazin-1-yl)-6-(4-fluorophenyl)pyridazine

CAS No.:

Cat. No.: VC16340945

Molecular Formula: C21H21FN4

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H21FN4 |

|---|---|

| Molecular Weight | 348.4 g/mol |

| IUPAC Name | 3-(4-benzylpiperazin-1-yl)-6-(4-fluorophenyl)pyridazine |

| Standard InChI | InChI=1S/C21H21FN4/c22-19-8-6-18(7-9-19)20-10-11-21(24-23-20)26-14-12-25(13-15-26)16-17-4-2-1-3-5-17/h1-11H,12-16H2 |

| Standard InChI Key | ZENKJNLEWLMQHD-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCN1CC2=CC=CC=C2)C3=NN=C(C=C3)C4=CC=C(C=C4)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-(4-Benzylpiperazin-1-yl)-6-(4-fluorophenyl)pyridazine (IUPAC name: 3-(4-benzylpiperazin-1-yl)-6-(4-fluorophenyl)pyridazine) features a planar pyridazine ring (C₄H₃N₂) substituted at positions 3 and 6 with nitrogenous and aryl groups, respectively. The 4-benzylpiperazine moiety introduces conformational flexibility through its chair-shaped piperazine ring, while the 4-fluorophenyl group enhances membrane permeability via halogen-mediated hydrophobic interactions .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₂₁FN₄ |

| Molecular Weight | 348.4 g/mol |

| Canonical SMILES | C1CN(CCN1CC2=CC=CC=C2)C3=NN=C(C=C3)C4=CC=C(C=C4)F |

| Topological Polar Surface Area | 41.6 Ų |

| Hydrogen Bond Acceptors | 5 |

The crystal structure of analogous piperazine-pyridazine hybrids reveals key bond parameters: C–N distances of 1.391–1.469 Å and N–C–C angles of 107.78–111.39°, consistent with sp³-hybridized nitrogen centers . The fluorine atom adopts a para position on the phenyl ring, minimizing steric hindrance and optimizing electronic effects.

Synthetic Methodologies

Nucleophilic Aromatic Substitution

The primary synthesis route involves sequential nucleophilic substitutions:

-

Pyridazine Core Formation: Condensation of 3,6-dichloropyridazine with 4-fluorophenylboronic acid under Suzuki-Miyaura coupling conditions (Pd(PPh₃)₄ catalyst, Na₂CO₃ base, 80°C) .

-

Piperazine Installation: Displacement of the remaining chlorine atom with 1-benzylpiperazine in refluxing acetonitrile (12–24 hr, 60–70% yield) .

Table 2: Optimized Reaction Conditions

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| 1 | Pd(PPh₃)₄, Na₂CO₃, DME | 80°C | 65% |

| 2 | 1-Benzylpiperazine, K₂CO₃ | Reflux | 68% |

Alternative approaches utilize Ullmann-type couplings for direct aryl-amine bond formation, though with reduced regioselectivity . Purification typically involves silica gel chromatography (CHCl₃:MeOH 95:5) followed by recrystallization from hexane/ethyl acetate mixtures .

Biological Activity Profile

Antiviral Effects

In vitro screening against coxsackievirus B2 (CVB-2) and herpes simplex virus (HSV-1) revealed 40–50% viral replication inhibition at 50 μM concentration . The mechanism appears distinct from acyclovir analogs, potentially involving host factor modulation rather than direct viral polymerase inhibition .

Antileishmanial Activity

Against Leishmania donovani promastigotes, the compound demonstrated IC₅₀ = 12.3 μM with selectivity index >8 compared to mammalian Vero cells. This surpasses miltefosine's cytotoxicity profile (SI = 5.2) while maintaining comparable efficacy.

Table 3: Comparative Antiparasitic Activity

| Compound | IC₅₀ (μM) | Selectivity Index |

|---|---|---|

| 3-(4-Benzylpiperazin-1-yl)... | 12.3 | 8.4 |

| Miltefosine | 9.8 | 5.2 |

| Amphotericin B | 0.15 | >100 |

Acetylcholinesterase Inhibition

Molecular docking studies predict strong interaction with human acetylcholinesterase (AChE) via dual binding:

-

Benzylpiperazine moiety occupies the peripheral anionic site

In vitro testing against electric eel AChE showed IC₅₀ = 210 nM, with 24-fold selectivity over butyrylcholinesterase (BuChE) . This contrasts with tacrine's non-selective inhibition (AChE/BuChE IC₅₀ ratio = 0.3) .

Structure-Activity Relationships (SAR)

Key SAR insights include:

-

Piperazine Substitution: N-Benzylation enhances CNS penetration versus methyl or acetyl derivatives (logP = 3.2 vs 2.1)

-

Halogen Position: para-Fluoro substitution improves antileishmanial activity 3-fold compared to meta-chloro analogs

-

Pyridazine Modifications: 5-Methyl substitution increases AChE inhibition 12-fold (IC₅₀ = 21 nM) but reduces antiviral efficacy

Table 4: Impact of Substituents on Pharmacological Activity

| Position | Modification | AChE IC₅₀ (nM) | Antiviral (% Inhibition) |

|---|---|---|---|

| 3 | Piperazine | 210 | 45 |

| 5 | Methyl | 21 | 18 |

| 6 | 4-Fluorophenyl | 210 | 45 |

| 6 | 3-Chlorophenyl | 480 | 32 |

Pharmacokinetic Considerations

While formal ADME studies remain pending, computational predictions suggest:

-

Moderate blood-brain barrier permeability (PSA = 41.6 Ų, logP = 3.1)

-

CYP3A4-mediated hepatic metabolism (primary oxidation sites: piperazine CH₂ and pyridazine C-H)

-

Plasma protein binding: 89% (estimated via QSAR models)

The fluorophenyl group confers metabolic stability against oxidative dehalogenation, with predicted in vivo half-life >4 hours in rodent models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume